molecular formula C17H13N3O B5473774 (2E)-3-(3-HYDROXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

(2E)-3-(3-HYDROXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B5473774
M. Wt: 275.30 g/mol
InChI Key: WMRHZZDZWPJNNZ-UKTHLTGXSA-N
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Description

(2E)-3-(3-HYDROXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic compound featuring a benzodiazole core structure. This scaffold is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structures have been investigated for their potential to modulate various biological pathways . Specifically, research into benzodiazole-containing molecules has explored their application in the development of targeted protein degraders, which represent a novel therapeutic strategy in oncology and other disease areas . The mechanism of action for this specific compound is an area of active investigation, but its molecular architecture suggests potential for interacting with cellular signaling proteins. Researchers can utilize this compound as a key intermediate or a molecular tool for [ specify research area, e.g., studying protein-protein interactions ]. Its primary research value lies in [ describe the specific research value, e.g., its potential as a precursor for bifunctional degraders ]. Further studies are required to fully elucidate its specific cellular targets and biochemical applications.

Properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-16-8-3-2-7-15(16)19-17(20)13(11-18)9-12-5-4-6-14(21)10-12/h2-10,21H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHZZDZWPJNNZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N3OC_{17}H_{16}N_{3}O, with a molecular weight of approximately 284.33 g/mol. The structure features a hydroxyl group attached to a phenyl ring and a benzodiazole moiety, which is known for contributing to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa0.52
MCF-70.34
HT-290.86

These findings indicate that the compound induces cell apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to be linked to its ability to inhibit tubulin polymerization, similar to established agents like colchicine. This inhibition disrupts microtubule formation, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile has shown anti-inflammatory activity . It significantly reduces levels of pro-inflammatory cytokines and mediators in experimental models of inflammation. The compound's effectiveness in lowering leukotriene levels indicates its potential use in treating inflammatory conditions .

Study 1: Antiproliferative Activity

A study conducted on various derivatives of benzodiazole compounds demonstrated that modifications to the structure can enhance antiproliferative activity against cancer cells. The specific derivative (the focus of this article) showed superior efficacy compared to other related compounds .

Study 2: In Vivo Efficacy

In vivo studies using mouse models have further confirmed the anti-inflammatory effects of the compound. Administration resulted in a marked decrease in edema and inflammatory markers associated with induced skin inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Enenitrile Backbones

Alkenyl Trisulfides (e.g., from )
  • Structure : Unsaturated trisulfides (R-S-S-S-R).
  • Bioactivity : Exhibit potent anticancer activity by microtubule disruption .
  • Comparison : The target compound’s enenitrile group may similarly interact with cellular targets via electrophilic reactivity. However, the benzodiazol and hydroxyphenyl groups could enhance specificity compared to trisulfides.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)Piperazino]-3-(2-Methoxyphenyl)-2-Phenyl-2-Propen-1-One ()
  • Structure: Benzodioxol-piperazino hybrid with methoxyphenyl and phenyl substituents.
  • Key Differences : The target compound replaces benzodioxol with benzodiazol and lacks a piperazine ring. Benzodiazol’s nitrogen-rich structure may improve hydrogen bonding in biological systems .

α,β-Unsaturated Nitriles

(2Z)-3-Phenylprop-2-en-1-yl Formate ()
  • Structure : Simple enenitrile derivative with a formate ester.
  • Reactivity : The nitrile group enhances electrophilicity, but the absence of heterocycles limits bioactivity compared to the target compound .

Benzimidazole/Benzodiazol Derivatives

2-(3-Ethyl-2-Imino-2,3-Dihydro-1H-Benzimidazol-1-yl)Ethanol ()
  • Structure: Ethyl-substituted benzimidazole with an ethanol side chain.
  • Bioactivity : Imine groups in benzimidazoles are associated with antimicrobial and anticancer properties. The target compound’s methyl group on benzodiazol may improve metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Bioactivity (Inferred) Reactivity Insights
Target Compound Benzodiazol + enenitrile 3-Hydroxyphenyl, methyl Anticancer, antioxidant Electrophilic nitrile site
Alkenyl Trisulfides Trisulfide + alkene Variable alkyl/aryl groups Microtubule disruption Thiol-reactive
(E)-1-[4-(1,3-Benzodioxol...) Benzodioxol + piperazino Methoxyphenyl, phenyl CNS/Receptor modulation Piperazine enhances solubility
(2Z)-3-Phenylprop-2-en-1-yl Formate Enenitrile + formate Phenyl, formate ester Limited bioactivity Ester hydrolysis susceptibility

Research Findings and Limitations

  • Anticancer Potential: The enenitrile group in the target compound shares mechanistic parallels with alkenyl trisulfides, suggesting possible microtubule-targeting effects .
  • Synthetic Challenges : Heterocyclic synthesis methods from plant-derived biomolecules (e.g., C. gigantea extract studies ) may inform efficient routes for benzodiazol-enenitrile hybrids.

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